![molecular formula C14H16N2O2S B2748274 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide CAS No. 2097898-74-1](/img/structure/B2748274.png)

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

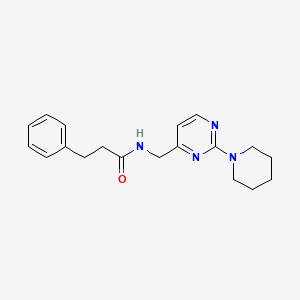

Pyrrolidine is a five-membered nitrogen heterocycle . Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Furan is a five-membered ring with oxygen as a heteroatom . These heterocycles are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

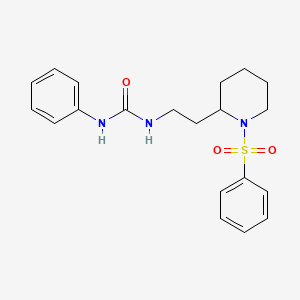

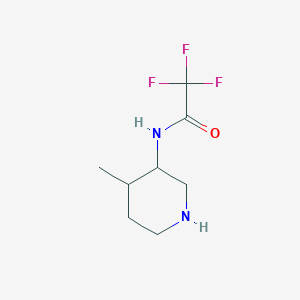

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a thiophene ring, and a furan ring. The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación

Antiprotozoal Agents

Research into N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide derivatives has led to the development of novel compounds with significant antiprotozoal activity. These compounds have shown strong DNA affinities and demonstrated in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum, highlighting their potential as therapeutic agents for diseases such as sleeping sickness and malaria (Ismail et al., 2004).

Heterocyclic Chemistry

The compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds. Research has focused on exploring the acid-catalyzed transformations and intramolecular cyclization reactions of these compounds to develop new fused heterocyclic systems. These studies contribute to the broader field of heterocyclic chemistry by providing new synthetic routes to complex molecules (Stroganova et al., 2016); (Ruiz et al., 2006).

Supramolecular Chemistry

Compounds derived from this compound have been used to design and synthesize new supramolecular gelators. These studies highlight the role of heteroatoms in modulating the self-assembly behavior of gelators, with applications in cation binding, selective sensing, and drug release (Panja et al., 2018).

Antimicrobial Activity

Research has also extended to the antimicrobial properties of chitosan derivatives synthesized from heteroaryl pyrazole derivatives of this compound. These compounds exhibit significant activity against a range of bacteria and fungi, offering potential applications in the development of new antimicrobial agents (Hamed et al., 2020).

Neuroinflammation Imaging

A notable application in the field of neurology is the use of derivatives for imaging reactive microglia and disease-associated neuroinflammation via PET radiotracers. These compounds, specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), offer noninvasive tools for studying neuroinflammation in vivo, with potential implications for diagnosing and monitoring neuropsychiatric disorders (Horti et al., 2019).

Propiedades

IUPAC Name |

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-14(13-2-1-6-18-13)15-12-3-5-16(9-12)8-11-4-7-19-10-11/h1-2,4,6-7,10,12H,3,5,8-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDVSEOKPPYSCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CO2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2748201.png)

![Ethyl 2-[(4-phenylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2748203.png)

![N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2748206.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)

![1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2748213.png)